molecular formula C9H9ClFN B2714086 7-Chloro-8-fluoro-1,2,3,4-tetrahydroisoquinoline CAS No. 1378677-69-0

7-Chloro-8-fluoro-1,2,3,4-tetrahydroisoquinoline

Cat. No. B2714086
CAS RN: 1378677-69-0
M. Wt: 185.63
InChI Key: NHVIQJQMPKZQOJ-UHFFFAOYSA-N
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Description

7-Chloro-8-fluoro-1,2,3,4-tetrahydroisoquinoline is an important organic intermediate . It belongs to a large group of natural products known as 1,2,3,4-tetrahydroisoquinolines (THIQ), which form an important class of isoquinoline alkaloids . THIQ based natural and synthetic compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders .


Synthesis Analysis

The synthesis of 1,2,3,4-tetrahydroisoquinolines has garnered significant attention in recent years . Various multicomponent reactions have been used for the C(1)-functionalization of 1,2,3,4-tetrahydroisoquinolines . In particular, reactions involving isomerization of iminium intermediate (exo/endo isomerization) are highlighted .


Chemical Reactions Analysis

The chemical reactions involving 1,2,3,4-tetrahydroisoquinolines have been extensively studied . Traditional approaches to the synthesis of C(1)-substituted THIQs include the use of harsh conditions or preassembled substrates . Recently, transition metal-catalyzed cross-dehydrogenative coupling (CDC) strategies involving direct coupling of C(sp3)–H bond of THIQ with various nucleophiles (two-component coupling) have been explored .

properties

IUPAC Name

7-chloro-8-fluoro-1,2,3,4-tetrahydroisoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClFN/c10-8-2-1-6-3-4-12-5-7(6)9(8)11/h1-2,12H,3-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHVIQJQMPKZQOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1C=CC(=C2F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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